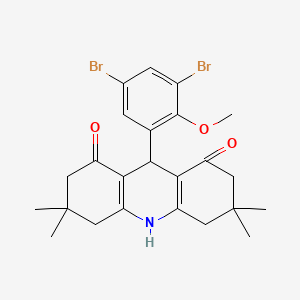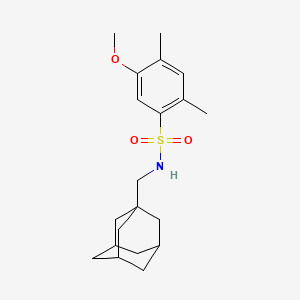![molecular formula C18H13ClF3N3O3 B11505282 N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-chlorobenzamide](/img/structure/B11505282.png)
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-chlorobenzamide is a research compound with the molecular formula C18H12Cl2F3N3O3 and a molecular weight of 446.2 g/mol. This compound is known for its complex structure and is primarily used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-chlorobenzamide involves multiple stepsThe final step involves the coupling of the intermediate with 3-chlorobenzoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis typically involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-chlorobenzamide is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-chlorobenzamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or pathways involved in disease processes. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,4-dichlorobenzamide
- N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-chlorobenzamide
Uniqueness
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-chlorobenzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H13ClF3N3O3 |
|---|---|
Molecular Weight |
411.8 g/mol |
IUPAC Name |
N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-chlorobenzamide |
InChI |
InChI=1S/C18H13ClF3N3O3/c19-13-8-4-7-12(9-13)14(26)23-17(18(20,21)22)15(27)25(16(28)24-17)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,23,26)(H,24,28) |
InChI Key |
YVAGVPJEVYRFLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B11505201.png)

![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11505211.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B11505216.png)
![2-{4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11505219.png)
![5-(3,4-dimethoxyphenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11505224.png)
![[11-(2,4-dichlorophenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B11505235.png)
![1-(5-methylfuran-2-yl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11505243.png)
![2-(2,3-dichlorophenyl)-3-phenyl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B11505254.png)

![11-(3,4-dichlorophenyl)-3,3-dimethyl-10-phenethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11505267.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11505276.png)
![Methyl 4-[5-chloro-3-({[4-(trifluoromethyl)phenyl]carbonyl}amino)-1-benzofuran-2-yl]-4-oxobutanoate](/img/structure/B11505287.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B11505299.png)
